5-(4-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
5-(4-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions
Mechanism of Action
Target of Action
Similar compounds, such as flubendazole, are known to have anthelmintic properties, suggesting that they target parasitic worms .
Mode of Action
It’s worth noting that benzimidazole derivatives, like flubendazole, are known to disrupt microtubule function, which is crucial for cell division and intracellular transport .
Biochemical Pathways
It’s known that benzimidazole derivatives can interfere with the polymerization of tubulin into microtubules, disrupting the cytoskeleton of cells and leading to cell death .
Pharmacokinetics
It’s known that the incorporation of heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to the disruption of cellular processes, such as cell division, ultimately leading to cell death .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzodiazepines, it can be hypothesized that it may interact with GABA receptors, which are prevalent in the nervous system
Cellular Effects
If it does interact with GABA receptors like other benzodiazepines, it could potentially influence neuronal signaling, gene expression, and metabolic processes within the cell .
Molecular Mechanism
If it behaves similarly to other benzodiazepines, it may bind to GABA receptors, enhancing the effect of the neurotransmitter GABA and leading to increased inhibitory effects in the nervous system .
Metabolic Pathways
Given its structural similarity to other benzodiazepines, it may undergo phase I and II metabolic reactions, including oxidation, reduction, and conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The intermediate product undergoes cyclization to form the benzodiazepine core.
Methylation: The final step involves the methylation of the benzodiazepine core to introduce the methyl group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-(4-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound can be used in studies investigating the biological activity of benzodiazepines.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
Flubendazole: A compound with a similar fluorobenzoyl group, used as an anthelmintic.
Fluorouracil: Another fluorinated compound, used in cancer treatment.
4-Fluorobenzoic Acid: A simpler fluorinated aromatic compound.
Uniqueness
5-(4-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific structure, which combines the benzodiazepine core with a fluorobenzoyl group
Properties
IUPAC Name |
5-(4-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11-10-16(21)19-14-4-2-3-5-15(14)20(11)17(22)12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHFPBVPBFWWHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.